Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)21-19(26-16)22-17(23)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREDABQGXHJXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole to yield 2-(4-fluorobenzamido)thiazole. The final step involves the esterification of this intermediate with ethyl chloroformate in the presence of a base such as triethylamine to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Ester Functional Group Modifications
The ethyl ester at position 5 undergoes hydrolysis or substitution:
-
Hydrolysis : Conversion to carboxylic acid derivatives (e.g., 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylic acid) under acidic/basic conditions improves solubility and bioactivity .
-
Hydrazinecarboximidamide Replacement : Substituting the ester with a hydrazinecarboximidamide group enhances binding to polar residues in viral E-proteins, increasing therapeutic indices (TI = 147 vs. TI = 77 for the ester) .
Table 1: Impact of Alkyl Chain Length at Position 4
| Derivative | Alkyl Chain | EC₅₀ (μM) | TI |
|---|---|---|---|
| 5m | Butyl | 0.38 | 77 |
| 5q | Pentyl | 4.5 | 12 |
| 5r | Propyl | 5.3 | 14 |
A four-carbon chain (5m ) optimizes hydrophobic interactions in flaviviral E-protein pockets .
Fluorophenyl Substitution Patterns
The 4-fluorobenzamido group at position 2 is critical for hydrogen bonding with residues like Ser274 and Gln271. Structural analogs reveal:
-
Fluorine Position : 3-Fluoro derivatives (EC₅₀ = 0.267 μM) show higher antiviral potency than 4-fluoro (EC₅₀ = 0.387 μM) or 2-fluoro (EC₅₀ = 0.507 μM) variants .
-
Bulkier Groups : 4-tert-butyl substitution reduces activity (EC₅₀ = 10.23 μM) .
Amide Bond Formation and Stability
The 4-fluorobenzamido moiety is synthesized via coupling reactions:
-
Reagents : 4-Fluorobenzoyl chloride reacts with 2-amino-thiazole intermediates in the presence of sodium carbonate .
-
Stability : The amide bond resists hydrolysis under physiological conditions, confirmed by unchanged NMR spectra after 24-hour incubation in PBS (pH 7.4) .
Biological Implications of Structural Modifications
-
Antiviral Activity : Derivatives with optimized substituents (e.g., 12 , TI = 147) inhibit flavivirus replication by disrupting E-protein fusion .
-
Antidiabetic Effects : Hydrolysis to the carboxylic acid form reduces hyperglycemia in streptozotocin-induced diabetic rats (↓ glucose by 42%, ↓ HOMA-IR by 58%) .
Scientific Research Applications
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations in Thiazole-5-carboxylate Derivatives
The compound’s structural analogs differ primarily in substituents at positions 2 and 4 of the thiazole core. Key examples include:
Key Observations :
- Position 4 : The phenyl group contributes to aromatic stacking interactions, whereas methyl or trifluoromethyl substituents (e.g., ) may alter steric and electronic properties.
Heterocyclic Core Variations
Compounds with different heterocyclic cores but similar substituents include:
- (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (4j) : A thiadiazole derivative with the same 4-fluorobenzamido group, showing distinct solubility and pharmacokinetic profiles due to the sugar moiety .
- B20 (quinoline derivative): The 4-fluorobenzamido group attached to a quinoline core demonstrates altered bioavailability and binding kinetics compared to thiazole-based analogs .
Physicochemical and Spectroscopic Properties
Spectral Data Comparison
- IR Spectroscopy :
- NMR :
Melting Points and Solubility
- Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate’s melting point (unreported in evidence) is expected to be higher than methyl-substituted analogs (e.g., 178–180°C for compound 4j, ) due to increased molecular rigidity from the phenyl group.
- Fluorinated derivatives generally exhibit lower aqueous solubility compared to non-fluorinated counterparts (e.g., compound 3b vs. 3a, ).
Antidiabetic and Antioxidant Effects
- 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Reduces hyperglycemia and oxidative stress in diabetic rats via AMPK pathway modulation .
- Ethyl 4-(4-fluorobenzamido)benzoate (3b) : Lacks significant antidiabetic activity, highlighting the critical role of the thiazole core .
Antimicrobial Activity
- Alkyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylates: Exhibit broad-spectrum antimicrobial activity, with EC₅₀ values <10 µM against S. aureus . The 4-fluorobenzamido group may further enhance potency by disrupting bacterial membrane integrity.
Biological Activity
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the phenylthiazole class, which has garnered attention for its diverse biological activities, particularly in antiviral and antifungal domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with biological macromolecules. The presence of the 4-fluorobenzamido group enhances its lipophilicity and potential binding affinity to target proteins.
Antiviral Activity
1. Mechanism of Action:
Research indicates that phenylthiazole derivatives can inhibit flavivirus replication by targeting the envelope protein (E-protein) of these viruses. The structural modifications in compounds like this compound can significantly influence their antiviral potency.
2. Case Studies:
In a study evaluating various thiazole derivatives, compounds with similar structures showed promising results against yellow fever virus (YFV). The effective concentration (EC50) values were determined, with some derivatives achieving high selectivity indices (TI), indicating a favorable therapeutic window. For instance, related compounds demonstrated EC50 values as low as 2.4 μM with a TI of 147, suggesting strong antiviral activity while minimizing toxicity to host cells .
Antifungal Activity
1. Inhibition Against Candida Species:
this compound has been evaluated for its antifungal properties, particularly against Candida albicans. In comparative studies, it exhibited lower minimum inhibitory concentration (MIC) values than fluconazole, a standard antifungal agent. For example, derivatives showed MIC values around 3.9 μg/mL compared to fluconazole's 15.62 μg/mL .
2. Binding Studies:
Molecular docking studies revealed that these compounds bind effectively to fungal enzymes such as lanosterol C14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This interaction suggests that this compound could be developed as a potent antifungal agent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes or benzamides can react with thiazole precursors under reflux in ethanol or toluene with catalysts like glacial acetic acid or methylsulfonic acid. Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Ethanol reflux with acetic acid (0.001 mol scale, 4 hours) yields intermediates, while toluene with methylsulfonic acid improves cyclization efficiency .
- Characterization : Post-synthesis, purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (ethyl acetate) ensures high purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., thiazole C-S-C at ~165 ppm in C NMR) .
- HRMS : Validates molecular ion peaks (e.g., [M+H] for exact mass confirmation) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 84.59° between phenyl rings) and hydrogen-bonding networks (N–H⋯O interactions) .
Q. How are crystallographic tools like SHELX and ORTEP-3 utilized to resolve structural ambiguities?
- SHELX : Refines small-molecule structures using high-resolution data. SHELXL handles twinning and high-disorder scenarios, while SHELXD/SHELXE aid in experimental phasing for macromolecules .
- ORTEP-3 : Generates graphical representations of thermal ellipsoids, clarifying atomic displacement parameters (ADPs) and molecular geometry .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly in targeting enzymes like SHP2?
- Inhibitor Assays : Measure IC values via enzymatic assays (e.g., SHP2 phosphatase activity using pNPP substrate). Compound 1d (structurally analogous) showed IC = 0.99 μM, validated by dose-response curves .
- In Vivo Models : Streptozotocin-induced diabetic rats assess anti-inflammatory and metabolic effects (e.g., reduced oxidative stress markers like MDA) .
Q. What computational strategies are applied to study structure-activity relationships (SAR) and binding modes?
- Pharmacophore Modeling : Common feature models identify critical moieties (e.g., fluorobenzamido group for hydrophobic interactions) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., SHP2 binding pockets) over 100 ns trajectories to assess stability and key residues (e.g., Lys366, Glu369) .
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and transition states, reducing trial-and-error experimentation .
Q. How can contradictions in crystallographic or spectroscopic data be systematically addressed?
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian DFT calculations) to confirm assignments .
- Multi-Method Refinement : Combine SHELX refinement with hydrogen-bond restraint files (e.g., SHELXL REST instructions) to resolve disordered regions .
- Puckering Analysis : Use Cremer-Pople coordinates to quantify ring non-planarity in heterocycles, resolving discrepancies in torsional angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
